4-methoxy-N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide
Description
4-Methoxy-N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide is a synthetic organic compound featuring a benzohydrazide core substituted with a 4-methoxy group. This moiety is linked to a piperidine ring that is sulfonylated at the 1-position with a 4-methylbenzenesulfonyl group. The compound’s structure combines a hydrazide bond, a sulfonamide group, and a methoxy-substituted aromatic system, which are common pharmacophores in medicinal chemistry.
Properties
IUPAC Name |
N'-(4-methoxybenzoyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-15-3-9-19(10-4-15)30(27,28)24-13-11-17(12-14-24)21(26)23-22-20(25)16-5-7-18(29-2)8-6-16/h3-10,17H,11-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWSZVWWMZXBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(4-Methylbenzenesulfonyl)piperidine-4-carboxylic Acid
Method 1: Sulfonylation of Piperidine-4-Carboxylic Acid
- Reagents : Piperidine-4-carboxylic acid, 4-methylbenzenesulfonyl chloride, triethylamine (TEA), dichloromethane (DCM).
- Procedure :
- Dissolve piperidine-4-carboxylic acid (1 eq) and TEA (2.2 eq) in DCM at 0°C.
- Add 4-methylbenzenesulfonyl chloride (1.1 eq) dropwise.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).
- Yield : 85–90%.
Method 2: Commercial Sourcing
Synthesis of 4-Methoxybenzohydrazide
Reagents : Methyl 4-methoxybenzoate, hydrazine hydrate (80%), methanol.
Procedure :
- Reflux methyl 4-methoxybenzoate (1 eq) with excess hydrazine hydrate (3 eq) in methanol for 6 hours.
- Cool, filter, and recrystallize the precipitate from methanol.
Yield : 90–92%.
Coupling Strategies for Final Product Formation
Acid Chloride-Mediated Acylation
Reagents :
- 1-(4-Methylbenzenesulfonyl)piperidine-4-carboxylic acid, thionyl chloride (SOCl₂), 4-methoxybenzohydrazide, pyridine, tetrahydrofuran (THF).
Procedure :
- Activation :
- React the carboxylic acid (1 eq) with SOCl₂ (3 eq) at reflux for 2 hours. Evaporate excess SOCl₂ to obtain the acid chloride.
- Coupling :
Carbodiimide-Based Coupling
Reagents :
- 1-(4-Methylbenzenesulfonyl)piperidine-4-carboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), 4-methoxybenzohydrazide, dimethylformamide (DMF).
Procedure :
- Activate the carboxylic acid (1 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C for 30 minutes.
- Add 4-methoxybenzohydrazide (1 eq) and stir at room temperature for 24 hours.
- Quench with water, extract with ethyl acetate, and purify via recrystallization (methanol).
Yield : 70–75%.
Alternative Pathways
One-Pot Synthesis via In Situ Hydrazide Formation
Reagents :
- Methyl 4-methoxybenzoate, hydrazine hydrate, 1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl chloride.
Procedure :
- Generate 4-methoxybenzohydrazide in situ by reacting methyl 4-methoxybenzoate with hydrazine hydrate.
- Immediately add the pre-formed acid chloride and stir at 50°C for 8 hours.
Yield : 68–72%.
Optimization and Challenges
Critical Parameters
Common Byproducts and Mitigation
- Unreacted Acid Chloride : Quench with aqueous NaHCO₃ before extraction.
- Diacylated Hydrazide : Minimize by using anhydrous conditions and controlled stoichiometry.
Spectroscopic Characterization
- IR (KBr) : 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1240 cm⁻¹ (C-OCH₃).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.8–7.6 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃), 3.4–3.1 (m, 4H, piperidine-H).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid Chloride | 75–80 | ≥98 | High efficiency, minimal byproducts |
| Carbodiimide | 70–75 | ≥95 | Avoids SOCl₂, milder conditions |
| One-Pot | 68–72 | ≥90 | Reduced isolation steps |
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily attributed to its structural components. Similar compounds have demonstrated significant antibacterial, antifungal, and anticancer properties.
Anticancer Properties
Research indicates that 4-methoxy-N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide may inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This mechanism is particularly effective against multidrug-resistant cancer cells .
- Induction of Apoptosis : Studies suggest that the compound can trigger programmed cell death in cancer cells, providing a potential therapeutic pathway for treatment .
Case Study 1: Prostate Cancer Treatment
A study evaluated the efficacy of a structurally related compound in prostate cancer models. Results indicated a tumor growth inhibition rate of approximately 30% after 21 days of treatment at a dosage of 15 mg/kg. The ability to overcome P-glycoprotein-mediated drug resistance was noted as a significant advantage in this context .
Case Study 2: Melanoma Treatment
Another investigation focused on melanoma, where similar benzohydrazide derivatives demonstrated substantial cytotoxicity against A375 melanoma cells. The compounds exhibited IC50 values in the nanomolar range, indicating their potential as effective therapeutic agents against this aggressive cancer type .
Research Applications
Beyond its anticancer properties, this compound is utilized in various research contexts:
- Biochemical Assays : Due to its ability to modulate protein interactions and cellular processes, it serves as a valuable tool in biochemical assays aimed at understanding cellular mechanisms.
- Drug Development : Its structural features make it a candidate for further modifications and optimizations in drug design, particularly in targeting resistant cancer types .
Summary of Key Findings
| Application | Findings |
|---|---|
| Anticancer | Inhibits tubulin polymerization; induces apoptosis |
| Prostate Cancer | 30% tumor growth inhibition at 15 mg/kg |
| Melanoma | Nanomolar IC50 values indicate high cytotoxicity |
| Research Utility | Useful in biochemical assays and drug development |
Mechanism of Action
The mechanism of action of 4-methoxy-N’-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several derivatives, differing primarily in substituents on the benzohydrazide and piperidine moieties. Key analogues include:
Key Structural and Functional Differences
- Substituent Effects: Methoxy vs. Sulfonyl Group: The 4-methylbenzenesulfonyl group in the main compound and its chloro analog could improve metabolic stability and influence pharmacokinetics compared to non-sulfonylated derivatives (e.g., N'-benzylpiperidine analogs) .
Research Findings on Analogues
Anti-Leishmanial Activity
- The chloro analog (IC50 ~21–24 µM) demonstrates moderate activity against Leishmania parasites. The methoxy variant’s activity remains unexplored but may differ due to altered electronic properties .
Enzyme Inhibition
Physicochemical Properties
- Solubility : The methoxy group likely increases hydrophilicity compared to chloro or methyl substituents.
- Stability : The sulfonamide group enhances resistance to enzymatic degradation, a feature shared with clinically used sulfonamide drugs .
Biological Activity
4-Methoxy-N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide, with the CAS number 478030-13-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 431.51 g/mol. Its structure features a hydrazide moiety, which is commonly associated with various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzoyl hydrazine with piperidine derivatives substituted with a sulfonyl group. Various synthetic routes have been explored to optimize yield and purity.
Antitumor Activity
Research has indicated that derivatives of benzohydrazide exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of critical pathways such as the EGFR signaling pathway and apoptosis induction.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationships (SAR)
The biological activity of hydrazide compounds often correlates with specific structural features:
- Substituent Effects : The presence of methoxy and sulfonyl groups enhances solubility and bioavailability.
- Hydrazone Linkage : The hydrazone functional group is crucial for binding to target proteins involved in cellular processes.
Case Study 1: Anticancer Evaluation
In a study examining various hydrazide derivatives, this compound was evaluated for its cytotoxic effects on MCF-7 cells. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Standard Chemotherapy | 15 | DNA Damage |
| 4-Methoxy Hydrazide | 5 | Apoptosis Induction |
Case Study 2: Anti-inflammatory Activity
A study focused on the anti-inflammatory properties of this compound showed that it effectively reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The results suggest a mechanism involving the inhibition of NF-kB signaling pathways.
| Treatment | NO Production (µM) | Control |
|---|---|---|
| LPS Only | 25 | - |
| LPS + Hydrazide | 10 | - |
Q & A
Q. What are the optimal synthetic routes for preparing 4-methoxy-N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide?
Methodological Answer: The synthesis typically involves coupling a piperidine-4-carboxylic acid derivative with a benzohydrazide moiety. A validated procedure uses 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid as a precursor, activated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile. The reaction proceeds at room temperature for 12–24 hours, followed by purification via recrystallization from ethanol. Yields vary between 39% and 71%, depending on substituents .
Key Reaction Parameters:
- Reagents: EDCI, HOBt, substituted amines.
- Solvent: Anhydrous CH₃CN.
- Workup: Sequential washing with water, NaHCO₃, citric acid, and brine.
- Characterization: Melting point, NMR (¹H/¹³C), IR, elemental analysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR: Assigns proton environments (e.g., methoxy groups at δ ~3.7 ppm) and carbonyl carbons (δ ~168–172 ppm). For example, the piperidine ring protons appear as multiplet signals at δ 1.55–3.78 ppm .
- IR Spectroscopy: Confirms amide C=O stretches (~1642 cm⁻¹) and sulfonamide S=O stretches (~1340–1160 cm⁻¹) .
- Elemental Analysis: Validates purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .
- Melting Point: Serves as a preliminary purity indicator (e.g., 134–140°C for analogous compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions often arise from overlapping signals or unexpected tautomerism. Strategies include:
- 2D NMR (COSY, HSQC): Resolves ambiguities in proton-carbon correlations. For example, distinguishing piperidine CH₂ groups from aromatic protons .
- X-ray Crystallography: Provides definitive proof of molecular geometry. demonstrates how hydrogen-bonding networks in piperazine derivatives stabilize crystal structures .
- Computational Validation: DFT calculations predict NMR chemical shifts or IR frequencies for comparison with experimental data .
Example: In , a discrepancy in aromatic proton integration was resolved by HSQC, confirming the presence of a para-methoxy substituent .
Q. What strategies optimize reaction yields for derivatives with bulky substituents?
Methodological Answer: Bulky groups (e.g., tert-butyl) hinder coupling efficiency. Mitigation approaches:
- Reagent Optimization: Use stronger activators like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) instead of EDCI/HOBt.
- Solvent Screening: Polar aprotic solvents like DMF enhance solubility of sterically hindered intermediates.
- Temperature Modulation: Elevated temperatures (40–50°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .
Case Study: A 64% yield was achieved for a 4-methoxyphenylpiperazine derivative by extending reaction time to 36 hours and using excess amine .
Q. How can computational modeling predict the compound’s biological interactions?
Methodological Answer:
- Molecular Docking: Simulates binding to target proteins (e.g., carbonic anhydrase in ). Software like AutoDock Vina scores ligand-receptor affinity .
- Pharmacophore Mapping: Identifies critical functional groups (e.g., sulfonamide for enzyme inhibition) .
- MD Simulations: Assesses stability of ligand-protein complexes over time (20–100 ns trajectories).
Validation: In , docking results correlated with experimental IC₅₀ values for carbonic anhydrase inhibitors, guiding SAR (structure-activity relationship) studies .
Q. What experimental controls are essential for reproducibility in biological assays?
Methodological Answer:
- Positive/Negative Controls: Include known enzyme inhibitors (e.g., acetazolamide for carbonic anhydrase assays) and solvent-only blanks .
- Triplicate Runs: Minimizes variability in absorbance/fluorescence readings.
- Stability Checks: Monitor compound degradation via HPLC at 0, 6, and 24 hours .
Example: In , inconsistent IC₅₀ values were traced to compound hydrolysis; adding antioxidant stabilizers (e.g., BHT) resolved the issue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
